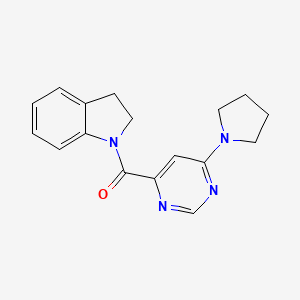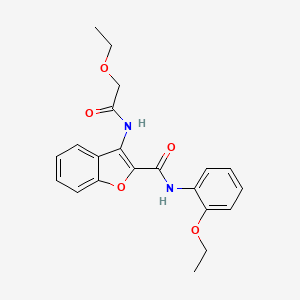![molecular formula C26H22BrNO3 B2550129 2-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide CAS No. 923191-82-6](/img/structure/B2550129.png)
2-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a useful research compound. Its molecular formula is C26H22BrNO3 and its molecular weight is 476.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
GPR35 Agonist Development
The development of GPR35 agonists has been a significant area of interest in scientific research. For example, 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, closely related to the chemical structure , has been identified as a potent and selective GPR35 agonist. This compound, labeled with tritium, showed high affinity in kinetic, saturation, and competition assays, indicating its potential utility in studying the GPR35 receptor. The findings from these studies suggest that modifications to the bromo-benzamido-chromen structure can lead to the development of highly potent GPR35 agonists, which could have implications for treating diseases where GPR35 is implicated (Thimm et al., 2013).
Material Science and Polymer Chemistry
In material science and polymer chemistry, the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol have been explored. These polyamides, incorporating structures related to the query compound, were found to be noncrystalline, highly soluble in polar solvents, and capable of forming transparent, flexible, and tough films. The thermal stability of these materials, as evidenced by high glass transition temperatures and significant weight loss temperatures, positions them as potential candidates for advanced material applications (Hsiao et al., 2000).
Medicinal Chemistry and Drug Design
The chemical space surrounding 2-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide is rich with potential for drug design and medicinal chemistry applications. For instance, the synthesis and characterization of Cu(II) and Ni(II) complexes of similar 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives have been reported. These complexes, characterized by various spectroscopic techniques and crystal structure analysis, highlight the role of bromo-benzamide derivatives in developing metal-based therapeutics, potentially offering novel mechanisms of action for treating diseases (Binzet et al., 2009).
Synthetic Organic Chemistry
In synthetic organic chemistry, compounds featuring the bromo-benzamide moiety serve as versatile intermediates for constructing complex molecular architectures. The palladium-catalyzed synthesis of 4H-benzo[d][1,3]oxazin-4-ones and N-(2-cyanophenyl)benzamides via tert-butyl isocyanide insertion from N-(2-bromophenyl)benzamides demonstrates the utility of bromo-benzamide derivatives in facilitating novel synthetic routes. This method highlights the strategic use of bromo-benzamide compounds to access a variety of heterocyclic structures, which are important scaffolds in pharmaceuticals and agrochemicals (Wang et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrNO3/c1-26(2,3)17-10-8-16(9-11-17)23-15-22(29)20-13-12-18(14-24(20)31-23)28-25(30)19-6-4-5-7-21(19)27/h4-15H,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOLUENBSFDAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


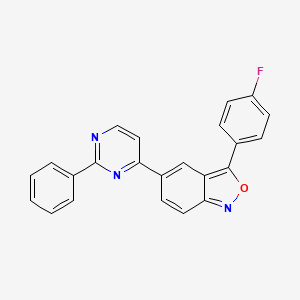
![5-Chloro-2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2550051.png)
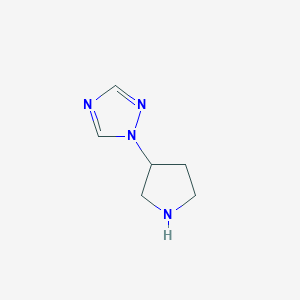
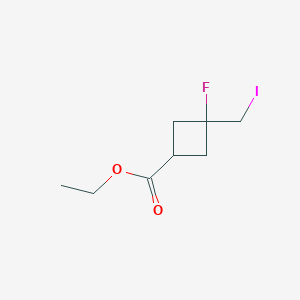
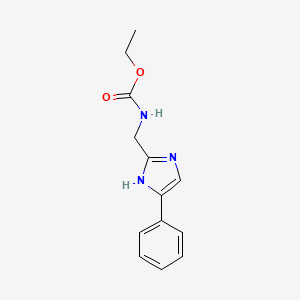

![N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2550059.png)
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2550060.png)
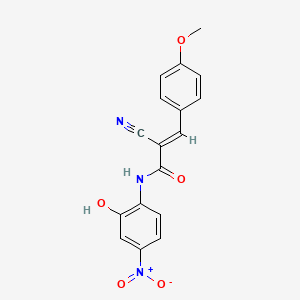
![4-[3-[(2,2,2-Trifluoroacetyl)amino]propyl]benzenesulfonyl fluoride](/img/structure/B2550065.png)
